molecular formula C19H19ClN4O B12888829 N-(3-Amino-1-(4-chlorophenyl)propyl)-3-(1H-pyrazol-4-yl)benzamide CAS No. 917924-82-4

N-(3-Amino-1-(4-chlorophenyl)propyl)-3-(1H-pyrazol-4-yl)benzamide

Cat. No.: B12888829
CAS No.: 917924-82-4
M. Wt: 354.8 g/mol
InChI Key: GQVLBXIPRNEDMU-UHFFFAOYSA-N
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Description

N-(3-Amino-1-(4-chlorophenyl)propyl)-3-(1H-pyrazol-4-yl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core linked to a pyrazole ring and a chlorophenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-1-(4-chlorophenyl)propyl)-3-(1H-pyrazol-4-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorobenzene derivative reacts with an appropriate nucleophile.

    Formation of the Benzamide Core: The benzamide core is formed by reacting an amine with a benzoyl chloride derivative under basic conditions.

    Final Coupling: The final step involves coupling the pyrazole ring with the benzamide core through a condensation reaction, often facilitated by a coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-1-(4-chlorophenyl)propyl)-3-(1H-pyrazol-4-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N-(3-Amino-1-(4-chlorophenyl)propyl)-3-(1H-pyrazol-4-yl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as a biochemical probe or inhibitor.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Amino-1-(4-chlorophenyl)propyl)-3-(1H-pyrazol-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Amino-1-(4-fluorophenyl)propyl)-3-(1H-pyrazol-4-yl)benzamide
  • N-(3-Amino-1-(4-bromophenyl)propyl)-3-(1H-pyrazol-4-yl)benzamide
  • N-(3-Amino-1-(4-methylphenyl)propyl)-3-(1H-pyrazol-4-yl)benzamide

Uniqueness

N-(3-Amino-1-(4-chlorophenyl)propyl)-3-(1H-pyrazol-4-yl)benzamide stands out due to the presence of the chlorophenyl group, which imparts unique electronic and steric properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable molecule for targeted research and applications.

Properties

CAS No.

917924-82-4

Molecular Formula

C19H19ClN4O

Molecular Weight

354.8 g/mol

IUPAC Name

N-[3-amino-1-(4-chlorophenyl)propyl]-3-(1H-pyrazol-4-yl)benzamide

InChI

InChI=1S/C19H19ClN4O/c20-17-6-4-13(5-7-17)18(8-9-21)24-19(25)15-3-1-2-14(10-15)16-11-22-23-12-16/h1-7,10-12,18H,8-9,21H2,(H,22,23)(H,24,25)

InChI Key

GQVLBXIPRNEDMU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NC(CCN)C2=CC=C(C=C2)Cl)C3=CNN=C3

Origin of Product

United States

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